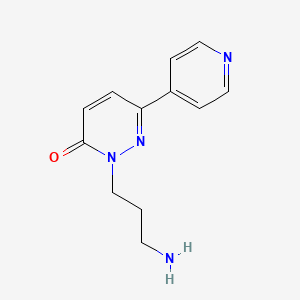

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one

描述

属性

IUPAC Name |

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-6-1-9-16-12(17)3-2-11(15-16)10-4-7-14-8-5-10/h2-5,7-8H,1,6,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICJQFQBRSLFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1C2=CC=NC=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one typically involves:

- Construction of the pyridazinone ring system.

- Introduction of the 6-pyridin-4-yl substituent.

- Attachment of the 3-aminopropyl side chain at the 2-position.

The key challenges include selective functionalization of the pyridazinone nucleus and efficient coupling with the pyridinyl moiety, followed by side-chain elaboration.

Pyridazinone Core Formation

Pyridazinones are commonly synthesized via condensation reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. According to patent US20060047124A1, hydrazine monohydrate is often used to cyclize appropriate precursors to form aminopyridine or pyridazinone derivatives under controlled conditions. This patent describes processes involving hydrazine hydrate and catalysts such as Raney nickel or copper sulfate for hydrogenation steps, which may be adapted to pyridazinone synthesis.

Attachment of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent at the 2-position is typically introduced by alkylation or amidation reactions. A possible route involves:

- Alkylation of the pyridazinone nitrogen or carbonyl-adjacent position with a 3-halopropylamine or its protected derivative.

- Alternatively, reductive amination using a 3-aminopropanal derivative.

The literature on 2-aminopyridine derivatives preparation (US20060047124A1) indicates that amination reactions can be efficiently performed using hydrazine and related amines under mild conditions.

Catalytic and Green Chemistry Approaches

Recent research (PMC9400646) highlights the use of natural product catalysts such as betaine and guanidine carbonate for efficient and environmentally friendly synthesis of pyridone derivatives. Though this study focuses on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, the catalytic principles may be applicable for the preparation of pyridazinone analogues:

- Betaine catalysis facilitates the initial condensation step at room temperature.

- Guanidine carbonate efficiently catalyzes subsequent transformation steps under mild reflux conditions.

- These catalysts avoid heavy metals, reducing toxicity and environmental impact.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization

- The use of hydrazine monohydrate is critical for efficient ring closure, with Raney nickel or copper sulfate catalysts enhancing hydrogenation steps if needed.

- Natural product catalysts (betaine and guanidine carbonate) show promise in reducing hazardous waste and improving reaction efficiency in related pyridone syntheses.

- Reaction times and catalyst loadings are optimized to balance conversion and purity; for example, guanidine carbonate catalyzes key steps within 10 minutes at reflux.

- Environmental considerations favor methods that minimize waste and avoid heavy metals, aligning with green chemistry principles.

化学反应分析

Types of Reactions

2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the pyridine or pyridazinone rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine or pyridazinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one exhibit potential anticancer properties. Studies have shown that pyridazine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, a study demonstrated that pyridazine derivatives could induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Pyridazine derivatives have been reported to possess activity against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research into similar compounds indicates their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biological Research

Biochemical Studies

In biochemical assays, this compound is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in understanding enzyme kinetics and drug-receptor interactions .

Cell Signaling Pathways

The compound has been utilized to explore cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, researchers can better understand disease mechanisms and develop targeted therapies .

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its amine group allows for easy incorporation into various polymer systems, potentially leading to materials with improved thermal stability and chemical resistance .

Data Table: Summary of Applications

Case Studies

-

Anticancer Study

A recent study investigated the effects of a pyridazine derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a potential for development into an anticancer agent. -

Antimicrobial Research

In another study, a series of pyridazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against resistant strains. -

Neuroprotection Investigation

A neuroprotection study evaluated the efficacy of this compound in a model of oxidative stress-induced neuronal death. The findings indicated that treatment with the compound significantly reduced cell death and oxidative damage markers.

作用机制

The mechanism of action of 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to these targets, while the pyridazinone and pyridine rings contribute to the overall binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

相似化合物的比较

Key Structural Features :

- Pyridazinone Core: Provides a planar aromatic system for intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

- Pyridin-4-yl Substituent : Introduces a nitrogen-containing aromatic ring, which may improve binding affinity to enzymes or receptors.

Synthesis: The compound can be synthesized via alkylation of 6-pyridin-4-ylpyridazin-3(2H)-one with 3-aminopropyl halides in the presence of a base (e.g., K₂CO₃) and acetone as a solvent, followed by purification via preparative TLC .

The 3-aminopropyl group may also confer antiplatelet or anti-inflammatory properties, as seen in analogues with similar substituents .

Structural Analogues of Pyridazinones

Table 1: Key Structural and Functional Differences

Critical Analysis of Substituent Effects

Aminopropyl vs. Piperazine-Propyl Side Chains

- Aminopropyl: Increases basicity and solubility, enabling interactions with acidic residues in enzymes (e.g., kinases or tubulin). However, it may reduce metabolic stability compared to bulkier substituents like piperazine .

- Piperazine-Propyl : Introduces a secondary amine and aromatic ring, enhancing binding to hydrophobic pockets. Piperazine derivatives show superior anticancer activity in vitro, suggesting the target compound may benefit from further optimization .

Pyridin-4-yl vs. Phenyl/Chlorophenyl at C6

- Chlorophenyl : Increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Chlorine also stabilizes the molecule against oxidation .

Comparison with Platelet-Aggregation Modulators

The compound 2-[(3-aminopropyl)-sulfanyl]-1,N⁶-ethenoadenosinediphosphate () shares the aminopropyl motif but incorporates a sulfur atom and ADP-like structure. This highlights that the pyridazinone core alone is insufficient for platelet activity; specific functional groups (e.g., thiols) are critical for agonist effects .

生物活性

2-(3-Aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 208.24 g/mol

This compound features a pyridazinone core with an aminoalkyl substituent, which is critical for its biological activity.

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases involved in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, impacting cellular responses.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects through the induction of apoptosis in tumor cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: FGFR4 Inhibition

In a study published in PubMed Central, a series of pyridazinone derivatives were synthesized, including this compound. The compound exhibited selective inhibitory activity against FGFR4, which is implicated in various cancers. The study utilized a chick chorioallantoic membrane (CAM) model to assess the compound's ability to inhibit tumor growth, demonstrating promising results that warrant further investigation .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of this compound against several cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent against cancer .

常见问题

Q. How can researchers differentiate between tautomeric forms of the pyridazinone core in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and <sup>15</sup>N isotopic labeling can track tautomeric equilibria. Computational IR/Raman spectroscopy may corroborate experimental data .

Cross-Disciplinary Applications

Q. What modifications to the aminopropyl side chain could enhance blood-brain barrier (BBB) penetration for neurological targets?

- Methodological Answer : Introduce lipophilic substituents (e.g., fluorine atoms) or reduce hydrogen-bond donors. Assess BBB permeability using in vitro models (e.g., PAMPA-BBB assay) or in vivo imaging .

Q. How can this compound serve as a scaffold for developing fluorescent probes or imaging agents?

- Methodological Answer : Conjugate fluorophores (e.g., BODIPY, Cyanine dyes) to the aminopropyl group via NHS ester chemistry. Validate targeting efficiency using confocal microscopy or in vivo fluorescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。